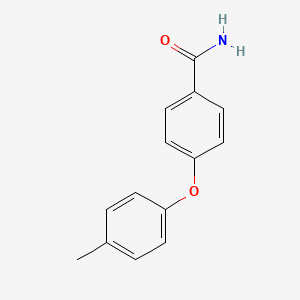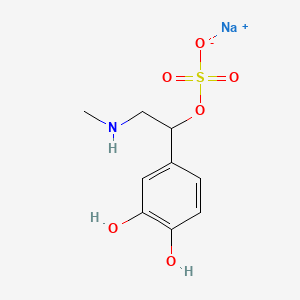
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate is a chemical compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfate group
准备方法
The synthesis of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves several steps. One common method includes the reaction of 3,4-dihydroxyphenylacetic acid with methylamine under specific conditions to form the intermediate product. This intermediate is then reacted with sulfuric acid to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
化学反应分析
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The methylamino group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, catechols, and substituted derivatives.
科学研究应用
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methylamino group can influence neurotransmitter release and uptake, affecting neuronal signaling. The sulfate group can enhance the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate can be compared with similar compounds such as:
Dopamine: Shares the dihydroxyphenyl and methylamino groups but lacks the sulfate group.
Norepinephrine: Similar structure but with a hydroxyl group instead of a sulfate group.
Epinephrine: Contains an additional methyl group compared to norepinephrine. The uniqueness of this compound lies in its sulfate group, which enhances its solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C9H12NNaO6S |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
sodium;[1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] sulfate |
InChI |
InChI=1S/C9H13NO6S.Na/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI 键 |
LWHFQCRLFDPFMQ-UHFFFAOYSA-M |
规范 SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
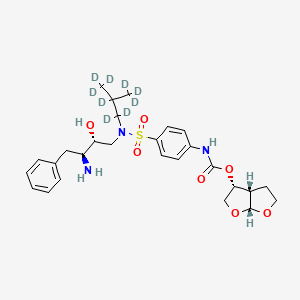

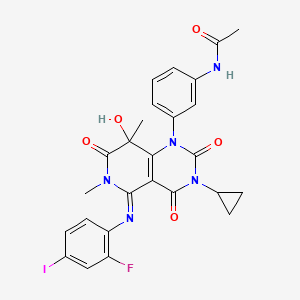
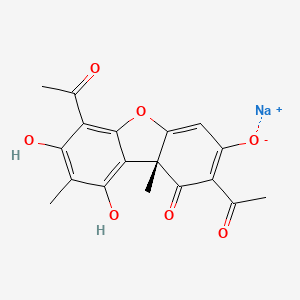
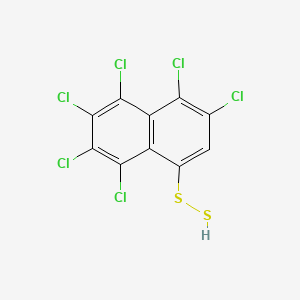
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
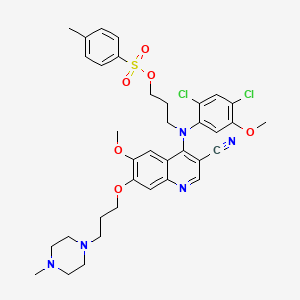

![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

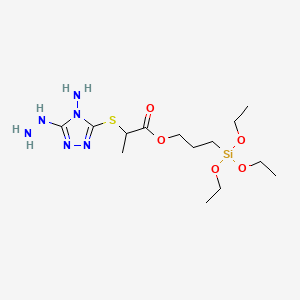
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
